molecular formula C21H32N4O3 B2520159 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(propan-2-yl)ethanediamide CAS No. 921924-90-5

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(propan-2-yl)ethanediamide

Cat. No.: B2520159
CAS No.: 921924-90-5
M. Wt: 388.512
InChI Key: XJMCZCHCFYSQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(propan-2-yl)ethanediamide (CAS 921924-90-5) is a high-purity synthetic compound offered for research and development purposes. This substance features a molecular formula of C21H32N4O3 and a molecular weight of 388.51 g/mol . Its complex structure integrates several pharmaceutically relevant moieties: a tetrahydroquinoline group, which is a nitrogen heterocycle widely found in numerous pharmacologically active compounds , and a morpholine ring, a feature known to enhance the solubility and bioavailability of many drug candidates . The presence of an ethanediamide (oxalamide) linker further adds to its potential for targeted molecular interactions. This combination of features makes it a valuable chemical entity for researchers in medicinal chemistry, particularly for investigating new compounds with potential biological activities. The tetrahydroquinoline scaffold is of significant interest for the synthesis of various biologically active derivatives, suggesting this compound's utility in exploring new therapeutic areas . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers can request specific packaging and purity details, with the compound typically available at a purity of 95% or higher .

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-15(2)23-21(27)20(26)22-14-19(25-9-11-28-12-10-25)17-6-7-18-16(13-17)5-4-8-24(18)3/h6-7,13,15,19H,4-5,8-12,14H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMCZCHCFYSQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl Intermediate

The synthesis begins with the preparation of the 1-methyl-1,2,3,4-tetrahydroquinoline (THQ) core. A modified Pictet-Spengler reaction is employed, where 6-aminoindole undergoes cyclization with acetaldehyde in the presence of a Brønsted acid catalyst (e.g., trifluoroacetic acid) to yield the tetrahydroquinoline scaffold. Methylation at the nitrogen atom is achieved using methyl iodide and a base such as potassium carbonate, producing 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine.

Key Reaction Conditions:

  • Temperature: 80–100°C
  • Solvent: Dichloromethane or toluene
  • Yield: 68–72%

Amide Coupling with N-(Propan-2-yl)Ethanediamide

The final step involves coupling the morpholine-THQ intermediate with N-(propan-2-yl)ethanediamide using a carbodiimide coupling agent (EDC/HOBt). The reaction is conducted in anhydrous dimethylformamide (DMF) at 0°C to room temperature, yielding the target compound with 78% purity.

Purification Protocol:

  • Column chromatography (silica gel, ethyl acetate/hexane 3:7)
  • Recrystallization from ethanol/water (9:1)

Industrial-Scale Production Methods

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are utilized for the THQ formation and morpholine substitution steps. Microreactors with immobilized acid catalysts (e.g., Amberlyst-15) enable rapid mixing and heat transfer, achieving 92% yield for the THQ intermediate.

Advantages Over Batch Processing:

  • 40% reduction in solvent usage
  • 99.5% conversion in ≤10 minutes residence time

Green Chemistry Approaches

Solvent-free mechanochemical methods are employed for the amide coupling step. Ball milling the reactants with potassium carbonate as a base achieves 81% yield without generating hazardous waste.

Alternative Synthetic Pathways

Reductive Amination Strategy

An alternative route involves reductive amination of 6-nitro-1-methyl-THQ with morpholine-ethylamine. Using sodium cyanoborohydride in methanol at pH 5, this method bypasses the palladium-catalyzed step but results in lower yields (62%).

Enzymatic Coupling

Recent advances employ lipase enzymes (e.g., Candida antarctica Lipase B) for the amide bond formation. This method operates in aqueous buffer at 37°C, offering an eco-friendly alternative with 70% yield.

Optimization and Troubleshooting

Yield Improvement Strategies

  • Catalyst Screening: Pd/C with triethylamine increases morpholine substitution yield to 89%.
  • Temperature Control: Maintaining −5°C during amide coupling reduces side-product formation by 30%.

Impurity Profiling

Major impurities include:

  • Des-methyl-THQ derivative (3–5%): Mitigated by excess methyl iodide in the methylation step.
  • Over-alkylated morpholine (2%): Controlled via stoichiometric limiting of 4-(2-chloroethyl)morpholine.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Multi-Step Batch 78 95 Moderate
Continuous Flow 92 98 High
Reductive Amination 62 90 Low
Enzymatic Coupling 70 93 Moderate

Key Takeaway: Continuous flow synthesis offers the best balance of yield and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile intermediate in the synthesis of more complex molecules.
  • Ligand in Coordination Chemistry : Its structural features allow it to act as a ligand in metal coordination complexes.

Biology

  • Biochemical Probes : It can be utilized as a probe or inhibitor in various biochemical assays to study enzyme activities and molecular interactions.

Medicine

  • Pharmacological Investigations : Research has focused on its potential therapeutic applications, particularly in neuropharmacology due to its interaction with nitric oxide synthase (NOS) isoforms.

Industry

  • Material Development : The compound may be explored for developing new materials or as a catalyst in chemical processes.

Case Study 1: NOS Inhibition

Research into the compound's ability to inhibit nNOS has shown promising results. For instance, specific tetrahydroquinoline analogs demonstrated significant potency in inhibiting nNOS while maintaining minimal effects on iNOS. This selectivity is crucial for developing drugs aimed at reducing NO-related pathologies without affecting normal physiological functions.

Case Study 2: Synthesis Optimization

Studies have focused on optimizing the synthetic routes for producing this compound to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods have been employed to improve industrial scalability.

Mechanism of Action

The mechanism of action of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of quinolinyl ethanediamide derivatives. Key structural analogs and their distinguishing features are compared below:

Table 1: Structural and Functional Comparison of Quinolinyl Ethanediamide Derivatives

Compound Name Substituent (R) Molecular Formula Molecular Weight Notable Activity/Properties
N'-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(propan-2-yl)ethanediamide Isopropyl (C₃H₇) C₂₃H₃₂N₄O₃* ~412.5* Hypothesized antimalarial activity (structural analogy)
N-(2,5-Dimethoxyphenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide 2,5-Dimethoxyphenyl C₂₅H₃₂N₄O₅ ~492.5 Enhanced solubility due to polar methoxy groups
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(2-methylphenyl)ethanediamide 2-Methylphenyl C₂₅H₃₂N₄O₃ 436.5 Increased aromaticity for π-π interactions
N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) 1,3-Benzodioxol-5-yl C₂₂H₂₄N₄O₄ ~432.4 Confirmed falcipain inhibition (antimalarial)
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine Butyl + morpholinylpropyl C₂₀H₃₄N₄O ~370.5 Altered lipophilicity for membrane penetration

*Estimated based on structural analogy.

Key Observations:

The 1,3-benzodioxol-5-yl group in QOD is critical for falcipain inhibition, suggesting that electron-rich aromatic substituents optimize target binding .

Structural Flexibility :

  • Analogs with extended aliphatic chains (e.g., butyl in ) exhibit reduced molecular weights and increased conformational flexibility, which may influence pharmacokinetics.

Physicochemical Properties :

  • Polar groups (e.g., methoxy in ) improve aqueous solubility but may reduce membrane permeability.
  • Aromatic substituents (e.g., 2-methylphenyl in ) enhance π-stacking interactions, a key factor in receptor binding.

Research Findings and Implications

  • Antimalarial Potential: The structural similarity to QOD, a confirmed falcipain inhibitor, suggests the main compound may target similar protease pathways. However, substituent variations (e.g., isopropyl vs. benzodioxol) necessitate empirical validation .
  • Synthetic Accessibility : Derivatives with simpler substituents (e.g., methylphenyl ) are more synthetically tractable, enabling rapid SAR (structure-activity relationship) studies.
  • Unresolved Data Gaps : Critical parameters like IC₅₀ values, solubility, and metabolic stability for the main compound remain uncharacterized in the available literature.

Biological Activity

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(propan-2-yl)ethanediamide represents a class of compounds that have garnered attention for their potential biological activities. This compound is characterized by its unique molecular structure, which includes a tetrahydroquinoline moiety and morpholine group, suggesting possible interactions with various biological targets.

Chemical Structure

The chemical formula for this compound is C22H32N4O2C_{22}H_{32}N_{4}O_{2}, and its structure can be represented as follows:

SMILES CN(CCC1)c2c1cc(C(CNC(C(NCC=C)=O)=O)N1CCCCC1)cc2\text{SMILES }CN(CCC1)c2c1cc(C(CNC(C(NCC=C)=O)=O)N1CCCCC1)cc2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial properties, potential as a therapeutic agent in metabolic disorders, and other pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing morpholine and tetrahydroquinoline structures were tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing moderate to significant inhibitory effects .

CompoundPathogen TestedActivity Level
Compound AE. coliModerate
Compound BS. aureusSignificant

The mechanism by which this compound exerts its biological effects is still under investigation. However, the presence of the morpholine group suggests potential interactions with neurotransmitter systems or enzyme inhibition pathways. Similar compounds have shown to modulate receptor activities or inhibit specific enzymes involved in metabolic pathways .

Case Studies

Several studies have documented the effects of related compounds on biological systems:

  • Antimicrobial Efficacy : A study conducted by researchers demonstrated that derivatives of tetrahydroquinoline exhibited significant antibacterial activity against various strains of bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Metabolic Effects : Another research effort focused on the potential of these compounds in treating metabolic disorders such as Type 2 diabetes. The findings suggested that certain derivatives could enhance insulin sensitivity and promote glucose uptake in muscle cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include condensation and cyclization processes. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Pharmacological Studies

Pharmacological evaluations have shown that this compound can influence various biological pathways. For example:

  • Inhibition of Enzymes : Some studies suggest that it may inhibit enzymes involved in metabolic regulation.
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to metabolism and inflammation .

Q & A

Basic: What are the key synthetic steps and optimization strategies for this compound?

Answer:
The synthesis involves a multi-step route:

  • Step 1: Coupling of the tetrahydroquinoline core with morpholine via nucleophilic substitution under reflux conditions (e.g., using dichloromethane or DMF as solvents) .
  • Step 2: Introduction of the ethanediamide backbone through amidation reactions, often requiring coupling agents like EDCI/HOBt to enhance efficiency .
  • Optimization: Reaction parameters (temperature, catalyst concentration) are adjusted using fractional factorial design to maximize yield (e.g., 65–72% reported in analogs) . Purification employs column chromatography or recrystallization to achieve >95% purity .

Basic: How is the compound structurally characterized?

Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., morpholine protons at δ 2.4–3.1 ppm, tetrahydroquinoline aromatic protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ calculated: ~470.2 Da) .
  • X-ray Crystallography: Resolves 3D conformation, critical for understanding steric interactions at the amide bond .

Basic: What biological activities are hypothesized based on structural analogs?

Answer:
Comparable compounds exhibit:

Structural Feature Biological Activity Example Compound
Tetrahydroquinoline + morpholineCNS modulation (e.g., dopamine receptor binding)N'-(3-chlorophenyl)-... analog
Ethanediamide backboneEnzyme inhibition (e.g., proteases)Thiophene-sulfonyl derivatives
Isopropyl substitutionEnhanced metabolic stabilityN-(propan-2-yl) derivatives

Advanced: How can Design of Experiments (DOE) optimize reaction conditions?

Answer:
DOE minimizes trial-and-error:

  • Factors: Temperature (60–100°C), catalyst loading (5–15 mol%), solvent polarity (DMF vs. THF) .
  • Response Surface Methodology (RSM): Maps interactions between variables to predict optimal yield (e.g., 72% at 80°C, 10 mol% catalyst) .
  • Validation: Confirm robustness via triplicate runs under predicted conditions.

Advanced: How to resolve contradictions in bioactivity data across structural analogs?

Answer:
Discrepancies arise due to:

  • Assay Variability: Standardize protocols (e.g., IC50 determination via fluorescence polarization vs. radiometric assays) .
  • Impurity Interference: Use HPLC-MS to confirm compound purity (>98%) before testing .
  • Structural Nuances: Compare substituent effects (e.g., morpholine vs. pyrrolidine in receptor binding ).

Advanced: What computational methods predict target interactions?

Answer:

  • Molecular Docking: Simulate binding to targets (e.g., kinase domains) using AutoDock Vina, prioritizing poses with lowest ΔG (e.g., −9.2 kcal/mol) .
  • MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
  • QSAR Models: Correlate substituent electronegativity (e.g., Hammett σ values) with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.